molecular formula C28H34N4O6 B2862387 2-(6,7-dimethoxy-2,4-dioxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)-N-propylacetamide CAS No. 1243077-07-7

2-(6,7-dimethoxy-2,4-dioxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)-N-propylacetamide

Cat. No.: B2862387
CAS No.: 1243077-07-7
M. Wt: 522.602
InChI Key: JBURINYCKYFNCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6,7-dimethoxy-2,4-dioxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)-N-propylacetamide is a complex organic compound with potential applications in various scientific fields This compound features a quinazolinone core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-2,4-dioxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)-N-propylacetamide typically involves multiple steps, including the formation of the quinazolinone core, introduction of the methoxy groups, and attachment of the piperidine moiety. Common synthetic routes may include:

    Formation of Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxylation reactions using methanol and a suitable catalyst.

    Attachment of Piperidine Moiety: This step often involves nucleophilic substitution reactions using piperidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dimethoxy-2,4-dioxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, strong nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethoxy-2,4-dioxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6,7-dimethoxy-2,4-dioxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)-N-propylacetamide is unique due to its specific combination of functional groups and structural features. The presence of the piperidine moiety and the specific substitution pattern on the quinazolinone core distinguish it from other similar compounds, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

2-[6,7-dimethoxy-2,4-dioxo-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]quinazolin-1-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O6/c1-4-12-29-25(33)18-31-22-16-24(38-3)23(37-2)15-21(22)27(35)32(28(31)36)17-19-8-10-20(11-9-19)26(34)30-13-6-5-7-14-30/h8-11,15-16H,4-7,12-14,17-18H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBURINYCKYFNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C2=CC(=C(C=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)N4CCCCC4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.